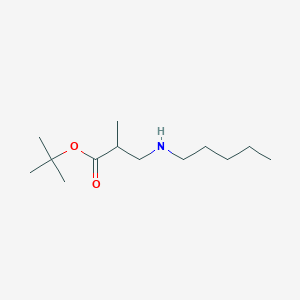![molecular formula C12H25NO4 B6340425 tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate CAS No. 1221341-84-9](/img/structure/B6340425.png)
tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate: is a chemical compound with the molecular formula C12H25NO4 and a molecular weight of 247.33 g/mol.
Mechanism of Action
Target of Action
It is often used as aprotective group in organic synthesis to prevent unwanted reactions . It can also act as a cross-linking agent in polymer materials to enhance their mechanical properties and thermal stability .
Mode of Action
The compound interacts with its targets by attaching itself to the functional groups that need protection during the synthesis process . As a cross-linking agent, it forms bonds between polymer chains, thereby improving the material’s properties .
Biochemical Pathways
In the context of organic synthesis, the compound plays a crucial role in the formation of complex molecules by protecting certain functional groups from reacting .
Pharmacokinetics
The compound’s physical properties such as its density (1035g/mLat 20°C) and boiling point (4324±350 °C) have been reported .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its role in the specific reaction or process. As a protective group, it prevents unwanted reactions, ensuring the successful synthesis of the desired compound . As a cross-linking agent, it enhances the mechanical properties and thermal stability of polymer materials .
Action Environment
The action, efficacy, and stability of “tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate” can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, its boiling point suggests that it can remain stable under relatively high temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate typically involves the reaction of tert-butyl 3-amino-2-methylpropanoate with 2,2-dimethoxyethanol under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by column chromatography or recrystallization.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, thiols, and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Properties
IUPAC Name |
tert-butyl 3-(2,2-dimethoxyethylamino)-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO4/c1-9(11(14)17-12(2,3)4)7-13-8-10(15-5)16-6/h9-10,13H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGBSFXUQKOYSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC(OC)OC)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-Butyl 2-methyl-3-[(oxolan-2-ylmethyl)amino]propanoate](/img/structure/B6340342.png)
![tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340363.png)
![tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate](/img/structure/B6340368.png)
![tert-Butyl 2-methyl-3-[(3-phenylpropyl)amino]propanoate](/img/structure/B6340373.png)
![tert-Butyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate](/img/structure/B6340381.png)
![tert-butyl 2-methyl-3-{[(pyridin-4-yl)methyl]amino}propanoate](/img/structure/B6340385.png)
![tert-Butyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate](/img/structure/B6340386.png)

![tert-butyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-methylpropanoate](/img/structure/B6340409.png)
![tert-Butyl 3-{[2-(dimethylamino)ethyl]amino}-2-methylpropanoate](/img/structure/B6340413.png)
![tert-Butyl 2-methyl-3-[(3-methylbutyl)amino]propanoate](/img/structure/B6340415.png)
![tert-Butyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B6340417.png)
![tert-Butyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340433.png)
![tert-Butyl 2-methyl-3-[(2-phenylethyl)amino]propanoate](/img/structure/B6340435.png)
